molecular formula C25H35N5O6 B14889522 (2S,5R)-6-benzyloxy-7-oxo-2-[((3R)-N-Boc-piperidine-3-carbonyl)-hydrazinocarbonyl]-1,6-diaza-bicyclo[3.2.1]octane

(2S,5R)-6-benzyloxy-7-oxo-2-[((3R)-N-Boc-piperidine-3-carbonyl)-hydrazinocarbonyl]-1,6-diaza-bicyclo[3.2.1]octane

Cat. No.: B14889522
M. Wt: 501.6 g/mol
InChI Key: KYQRKPODSHDXMF-AQNXPRMDSA-N
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Description

tert-Butyl ®-3-(2-((1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)hydrazine-1-carbonyl)piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a diazabicyclo[3.2.1]octane core, which is known for its stability and reactivity.

Preparation Methods

The synthesis of tert-Butyl ®-3-(2-((1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)hydrazine-1-carbonyl)piperidine-1-carboxylate involves multiple steps. One of the key methods includes an epimerization–lactamization cascade reaction. This process starts with functionalized (2S,4R)-4-aminoproline methyl esters, which undergo 2-epimerization under basic conditions, followed by intramolecular aminolysis to form bridged lactam intermediates . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the diazabicyclo[3.2.1]octane core, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl ®-3-(2-((1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)hydrazine-1-carbonyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The diazabicyclo[3.2.1]octane core plays a crucial role in stabilizing the compound and facilitating its binding to target molecules. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar compounds include other diazabicyclo[3.2.1]octane derivatives. Compared to these, tert-Butyl ®-3-(2-((1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)hydrazine-1-carbonyl)piperidine-1-carboxylate is unique due to its specific substituents, which enhance its stability and reactivity. Some similar compounds are:

Properties

Molecular Formula

C25H35N5O6

Molecular Weight

501.6 g/mol

IUPAC Name

tert-butyl (3R)-3-[[[(2S,5R)-7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]carbamoyl]piperidine-1-carboxylate

InChI

InChI=1S/C25H35N5O6/c1-25(2,3)36-24(34)28-13-7-10-18(14-28)21(31)26-27-22(32)20-12-11-19-15-29(20)23(33)30(19)35-16-17-8-5-4-6-9-17/h4-6,8-9,18-20H,7,10-16H2,1-3H3,(H,26,31)(H,27,32)/t18-,19-,20+/m1/s1

InChI Key

KYQRKPODSHDXMF-AQNXPRMDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)NNC(=O)[C@@H]2CC[C@@H]3CN2C(=O)N3OCC4=CC=CC=C4

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NNC(=O)C2CCC3CN2C(=O)N3OCC4=CC=CC=C4

Origin of Product

United States

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